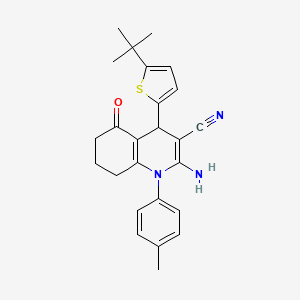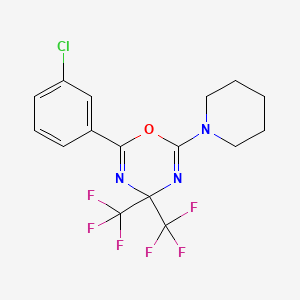![molecular formula C13H14FN5O B11534491 (2E)-2-[2-(4-fluorophenyl)hydrazinylidene]-3-imino-3-(morpholin-4-yl)propanenitrile](/img/structure/B11534491.png)
(2E)-2-[2-(4-fluorophenyl)hydrazinylidene]-3-imino-3-(morpholin-4-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholine ring, and a cyanide group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a fluorophenyl intermediate through a halogenation reaction.
Introduction of the Morpholine Ring: The fluorophenyl intermediate is then reacted with morpholine under specific conditions to introduce the morpholine ring.
Formation of the Imino Group: The imino group is introduced through a condensation reaction with an appropriate amine.
Addition of the Cyanide Group: Finally, the cyanide group is added using a cyanation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of (E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CHLORIDE
- N-(4-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL BROMIDE
Uniqueness
(E)-N-(4-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential biological activity compared to its chloride and bromide analogs.
Properties
Molecular Formula |
C13H14FN5O |
|---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
(1E)-N-(4-fluoroanilino)-2-imino-2-morpholin-4-ylethanimidoyl cyanide |
InChI |
InChI=1S/C13H14FN5O/c14-10-1-3-11(4-2-10)17-18-12(9-15)13(16)19-5-7-20-8-6-19/h1-4,16-17H,5-8H2/b16-13?,18-12+ |
InChI Key |
HHFUMGUGOSFEBF-JAYOHMJJSA-N |
Isomeric SMILES |
C1COCCN1C(=N)/C(=N/NC2=CC=C(C=C2)F)/C#N |
Canonical SMILES |
C1COCCN1C(=N)C(=NNC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorophenyl)hydrazono]-3-imino-3-morpholino-propionitrile](/img/structure/B11534410.png)
![Methyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11534412.png)
![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11534414.png)
![4-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)](/img/structure/B11534428.png)
![2,4-dibromo-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol](/img/structure/B11534435.png)
![2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl 3-bromobenzoate](/img/structure/B11534442.png)


![ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(thiophen-3-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11534461.png)

![2,4-dichloro-N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(4-nitrophenyl)acetyl]benzamide](/img/structure/B11534476.png)
![7-tert-Butyl-3-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11534484.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11534487.png)

